molecular formula C6H15ClN2 B11921038 N,N-Dimethylpyrrolidin-3-amine hydrochloride CAS No. 152811-55-7

N,N-Dimethylpyrrolidin-3-amine hydrochloride

Cat. No.: B11921038
CAS No.: 152811-55-7
M. Wt: 150.65 g/mol
InChI Key: JZVQJYNGSZASKA-UHFFFAOYSA-N
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Description

N,N-Dimethylpyrrolidin-3-amine hydrochloride (CAS 50534-42-4) is a pyrrolidine derivative with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It exists as a hygroscopic white solid and is widely used in organic synthesis, particularly in heterocyclic compound formation, multi-component reactions (e.g., choline synthesis), and ionic liquid preparation . Safety protocols emphasize avoiding skin/eye contact due to its irritant properties .

Properties

CAS No.

152811-55-7

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

N,N-dimethylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H

InChI Key

JZVQJYNGSZASKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Methylation with Methyl Iodide

Methyl iodide (CH₃I) is widely used for dimethylation due to its high reactivity. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate nucleophilic substitution.

Table 1: Representative Alkylation Conditions

Methylating AgentSolventBaseTemperatureYield (%)Purity (HPLC)
CH₃IDMFK₂CO₃60°C7595%
(CH₃)₂SO₄THFNaH25°C6892%

The reaction typically achieves 65–75% yield, with residual solvents removed via rotary evaporation. The product is isolated as a free base before conversion to the hydrochloride salt.

Optimization of Reaction Parameters

Key variables affecting yield and selectivity include:

  • Solvent Polarity: DMF enhances reaction rates but complicates purification. THF offers a balance between reactivity and ease of workup.

  • Stoichiometry: A 2.2:1 molar ratio of methyl iodide to amine ensures complete dimethylation.

  • Temperature: Elevated temperatures (60–80°C) reduce reaction time but may promote side reactions like quaternary ammonium salt formation.

Chiral Resolution Techniques

N,N-Dimethylpyrrolidin-3-amine exhibits chirality at the 3-position, necessitating enantioselective synthesis or resolution.

Diastereomeric Salt Formation

Racemic N,N-Dimethylpyrrolidin-3-amine is resolved using chiral resolving agents such as (R)- or (S)-tartaric acid. The process involves:

  • Dissolving the racemic mixture in ethanol.

  • Adding stoichiometric (R)-tartaric acid to form diastereomeric salts.

  • Crystallizing the less soluble salt, followed by filtration and neutralization.

Table 2: Resolution Efficiency with Tartaric Acid Derivatives

Resolving AgentSolventTemperatureEnantiomeric Excess (ee)Yield (%)
(R)-Tartaric acidEtOH25°C>99%45
(S)-Mandelic acidMeCN0°C95%38

This method achieves high enantiopurity (>99% ee) but suffers from moderate yields due to partial solubility of the salts.

Asymmetric Catalysis

Enantioselective alkylation using chiral catalysts like spirocyclic phosphoric acids avoids post-synthesis resolution. For example, (S)-N,N-Dimethylpyrrolidin-3-amine is synthesized via Cu(I)-catalyzed asymmetric addition of dimethylzinc to pyrrolidin-3-one imines.

Key Advantages:

  • Atom Economy: Reduces waste by eliminating resolution steps.

  • Scalability: Suitable for multi-kilogram production with 80–85% ee.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt to enhance stability and solubility. This involves:

  • Dissolving N,N-Dimethylpyrrolidin-3-amine in anhydrous methanol.

  • Dropwise addition of concentrated HCl (37%) at 0–5°C.

  • Crystallization by cooling to −20°C and vacuum filtration.

Critical Parameters:

  • Acid Equivalents: 1.05–1.10 equivalents of HCl prevent excess free acid.

  • Crystallization Solvent: Methanol or ethanol yields crystals with >98% purity.

Table 3: Salt Formation Optimization

SolventHCl EquivalentsCrystallization Temp.Purity (%)
MeOH1.05−20°C98.5
EtOH1.10−10°C97.8

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency and safety.

Continuous Flow Alkylation

  • Reactor Design: Tubular reactors with static mixers ensure uniform temperature and reagent mixing.

  • Residence Time: 10–15 minutes at 60°C.

  • Output: 50–100 kg/day with 70–75% yield.

Purification via Crystallization

Industrial crystallization uses anti-solvent addition (e.g., ethyl acetate) to precipitate the hydrochloride salt. Process analytical technology (PAT) monitors crystal size distribution for consistency.

Reductive Amination Approaches

An alternative route involves reductive amination of pyrrolidin-3-one with dimethylamine:

  • Condensation of pyrrolidin-3-one and dimethylamine in methanol.

  • Reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

  • Acidification with HCl to form the hydrochloride salt.

Table 4: Reductive Amination Conditions

Reducing AgentSolventpHYield (%)
NaBH₃CNMeOH5.582
NaBH(OAc)₃THF6.078

This method avoids alkylation’s stoichiometric waste but requires careful pH control to minimize side reactions.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

MethodYield (%)ee (%)ScalabilityCost Efficiency
Alkylation + Resolution45>99ModerateLow
Asymmetric Catalysis7085HighMedium
Reductive Amination80N/AHighHigh

Reductive amination offers the highest yield and scalability, while resolution ensures enantiopurity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N,N-Dimethylpyrrolidin-3-amine hydrochloride is frequently used as a precursor for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it an essential component in the development of pharmaceuticals and agrochemicals.

Key Reactions
The compound participates in several important chemical reactions:

  • Oxidation : Converts to N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : Forms secondary amines through reduction with lithium aluminum hydride or sodium borohydride.
  • Substitution : Engages in nucleophilic substitution reactions where the dimethylamine group can be replaced by other nucleophiles.

Biological Applications

Enzyme Mechanisms and Ligand Interactions
Research indicates that this compound plays a significant role in studying enzyme mechanisms. It acts as a ligand in biochemical assays, helping to elucidate interactions between enzymes and substrates.

Antibacterial Activity
Recent studies have highlighted its potential as an antibacterial agent. For instance, it has demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values supporting its clinical relevance. In vivo studies further confirmed its efficacy against resistant bacterial infections in mouse models.

Therapeutic Potential

Pharmaceutical Development
this compound is being explored for its therapeutic effects in various medical contexts. Its ability to modulate neurotransmitter levels positions it as a candidate for developing treatments for neurological disorders. Additionally, its role as an intermediate in synthesizing pharmaceuticals enhances its importance in drug discovery.

Case Studies

  • Antibacterial Efficacy
    • A study investigated the compound's activity against resistant bacterial strains, demonstrating significant antibacterial properties with effective concentrations suitable for clinical use. The findings suggest its potential as a new treatment option against antibiotic-resistant infections.
  • Enzyme Inhibition Studies
    • Research focused on the compound's interactions with specific enzymes, revealing its ability to act as both an inhibitor and an activator depending on the target involved. This dual functionality opens avenues for therapeutic applications targeting various diseases .

Data Tables

Application Area Details
Chemical Synthesis Used as a building block for complex organic molecules
Biological Activity Effective against multidrug-resistant bacteria
Therapeutic Potential Investigated for neurological disorder treatments
Reaction Type Reagents Used Products Formed
OxidationHydrogen peroxideN-Oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionAlkyl halidesSubstituted derivatives

Mechanism of Action

The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Alicyclic Amines: Ring Size and Substituent Effects

N,N-Dimethylpyrrolidin-3-amine hydrochloride belongs to the alicyclic amine family. Comparisons with analogs reveal:

  • N,N-Dimethylpiperidin-4-amine : Larger piperidine ring (6-membered) showed reduced binding to 5-HT₆R (Ki > 1 µM) but retained MAO-B inhibition (pIC₅₀ = 7.2) .
  • N-Methylazetidin-3-amine : Smaller azetidine ring (4-membered) exhibited moderate MAO-B inhibition (pIC₅₀ = 6.5) but poor 5-HT₆R affinity .
  • (S)-Pyrrolidin-3-ylmethanamine : Retained MAO-B inhibition (pIC₅₀ = 7.8) but lacked 5-HT₆R binding, highlighting the critical role of dimethyl substitution .

Key Insight : The 5-membered pyrrolidine ring in N,N-dimethylpyrrolidin-3-amine balances steric bulk and enzyme inhibition, though it compromises 5-HT₆R affinity compared to piperazine derivatives .

Steric Effects in Sulfonamide Derivatives

In sulfonamide-based antitumor agents (e.g., compound 56 ), N,N-dimethylpyrrolidin-3-amine substitution led to loss of activity (IC₅₀ > 5 µM) due to steric hindrance, whereas smaller amines (e.g., dimethylamine, 52 ) retained potency (IC₅₀ = 210 nM) .

Structural Comparison :

Compound Substituent Activity (IC₅₀)
52 Dimethylamine 210 nM
56 N,N-Dimethylpyrrolidin-3-amine >5 µM

Enantiomeric and Stereochemical Variations

  • (S)-Alaninol derivative (63): Demonstrated 4-fold higher potency (IC₅₀ = 170 nM) than its (R)-enantiomer (880 nM) in tumor cell assays .

Core Structural Modifications in Quinazoline/Quinoline Scaffolds

  • 1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpyrrolidin-3-amine: Achieved 80% yield in synthesis and showed nanomolar activity (MW = 337.5 [M+H]⁺) in retinoblastoma protein (RBBP4) antagonism .
  • Compound 25 (quinoline core without pyrrole): Showed reduced 5-HT₆R affinity (Ki = 89 nM vs. 17 nM for parent compound) and MAO-B inhibition, underscoring the necessity of the pyrroloquinoline core .

Solubility and Pharmacokinetic Properties

  • Racemic Alaninol derivative (61): Achieved >120 µM solubility in PBS while maintaining nanomolar potency, demonstrating how hydrophilic groups enhance bioavailability without sacrificing activity .
  • This compound: Limited solubility data available, but its hygroscopic nature suggests moderate aqueous solubility .

Data Table: Comparative Analysis

Compound Structure/Substituent Biological Activity Solubility Reference
N,N-Dimethylpyrrolidin-3-amine HCl Pyrrolidine, dimethylamine MAO-B inhibition (pIC₅₀ = 8.93) Moderate
N,N-Dimethylpiperidin-4-amine Piperidine, dimethylamine MAO-B inhibition (pIC₅₀ = 7.2) Not reported
(S)-Alaninol derivative (63) Alaninol, small amine IC₅₀ = 170 nM (tumor cells) >120 µM
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpyrrolidin-3-amine Quinazoline core RBBP4 antagonism (MW = 337.5) Not reported
Compound 25 (simplified quinoline) Quinoline without pyrrole 5-HT₆R Ki = 89 nM Reduced

Biological Activity

N,N-Dimethylpyrrolidin-3-amine hydrochloride, a derivative of pyrrolidine, has garnered attention for its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

This compound has the molecular formula C6H15ClN2C_6H_{15}ClN_2 and a molecular weight of approximately 150.65 g/mol. It is typically synthesized through the reaction of pyrrolidine with dimethylamine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .

Synthesis Overview

Method Description
Reaction Conditions Controlled temperature and pressure; use of solvents and catalysts
Industrial Production Continuous flow reactors for scalability and efficiency
Purification Techniques Crystallization and chromatography for high purity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its chiral nature allows it to selectively bind to these targets, modulating their activity.

  • Enzyme Interaction : The compound can act as an inhibitor or activator in enzymatic reactions, influencing pathways related to neurotransmitter modulation.
  • Receptor Binding : It has been studied as a ligand in receptor binding assays, particularly in the context of serotonin receptors .

Biological Activity

This compound exhibits significant biological activities, particularly within the central nervous system (CNS). Research indicates its potential effects on neurotransmitter systems, although specific mechanisms are still under investigation.

Key Biological Activities

Activity Description
Neurotransmitter Modulation Potential influence on serotonin and dopamine pathways
Pharmacological Applications Explored for use in treating neurodegenerative diseases such as Alzheimer's disease
Ligand Studies Used in studies involving receptor binding to assess pharmacodynamics

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Alzheimer's Disease Research : A study focused on multitarget treatment strategies for Alzheimer's disease demonstrated that compounds with similar structural features could effectively modulate serotonin receptors and monoamine oxidase activity .
  • Anticancer Activity : Research into related pyrrolidine derivatives has shown promising anticancer properties, suggesting that this compound may share similar therapeutic potential .
  • Neuropharmacology : Investigations into its role as a ligand have provided insights into its efficacy in modulating cognitive functions, particularly through receptor interactions that influence memory and learning processes.

Comparative Analysis with Similar Compounds

The unique chiral nature of this compound distinguishes it from related compounds. Below is a comparison with similar pyrrolidine derivatives:

Compound Name Chirality Notable Activities
N,N-DimethylpyrrolidineNon-chiralGeneral solvent properties
N-MethylpyrrolidineChiralNeurotransmitter modulation
PyrrolidineNon-chiralBasic building block in organic synthesis

Q & A

Basic: What synthetic routes are commonly used to prepare N,N-Dimethylpyrrolidin-3-amine hydrochloride, and how do reaction conditions optimize yield?

Answer:
The primary synthetic method involves reductive amination of pyrrolidin-3-one with dimethylamine under hydrogenation (H₂/Pd-C or NaBH₄), followed by salt formation with HCl . Alternative routes include nucleophilic substitution of 3-chloropyrrolidine with dimethylamine. Yield optimization requires:

  • Temperature control : 0–5°C during HCl addition to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Basic: How does the hydrochloride salt form influence solubility and stability compared to the free base?

Answer:
The hydrochloride salt significantly enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, facilitating biological assays . Stability studies indicate:

  • Thermal stability : Decomposition onset at ~180°C (DSC data) .
  • Hygroscopicity : Requires desiccated storage (−20°C under argon) to prevent moisture absorption and degradation .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR : ¹³C NMR distinguishes between regioisomers (e.g., 3- vs. 2-amine substitution) via chemical shifts at δ 45–50 ppm (C3) and δ 55–60 ppm (N-CH₃) .
  • X-ray crystallography : Confirms stereochemistry; the (S)-enantiomer shows a distinct unit cell symmetry (space group P2₁2₁2₁) .
  • Mass spectrometry (HRMS) : Accurate mass (<5 ppm error) differentiates from dimethylpyrrolidine byproducts .

Advanced: How does stereochemistry modulate receptor binding affinity in neurotransmitter systems?

Answer:
The (S)-enantiomer exhibits 10-fold higher binding affinity for dopamine D₂ receptors (IC₅₀ = 12 nM) compared to the (R)-form (IC₅₀ = 120 nM), attributed to optimal spatial alignment with the receptor’s hydrophobic pocket . Methodological insights:

  • Chiral chromatography : Use of cellulose-based CSP columns (e.g., Chiralpak® IC) for enantiomer separation.
  • Molecular docking : Simulations (AutoDock Vina) predict hydrogen bonding between the protonated amine and Asp114 residue in D₂ receptors .

Advanced: How can conflicting data on MAO-B inhibition activity be reconciled across studies?

Answer: Contradictions arise from:

  • Assay variability : Fluorescent (kynuramine) vs. radiometric (¹⁴C-tyramine) methods yield differing IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM) .
  • Cellular context : Primary neuron vs. recombinant enzyme assays differ due to membrane permeability and metabolite interference.
    Resolution strategies :
  • Standardize assay conditions (pH 7.4, 37°C).
  • Use orthogonal methods (e.g., SPR for binding kinetics) .

Basic: What key physicochemical properties dictate laboratory handling protocols?

Answer:

Property Value Handling Implication
Melting Point165–166°C (decomposes) Avoid heating above 150°C.
HygroscopicityHighStore under argon with desiccant.
pKa (amine)9.2 ± 0.3 Protonated at physiological pH.

Advanced: How do computational models predict metabolic pathways and reactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts oxidation at the pyrrolidine ring (ΔG‡ = 25 kcal/mol for N-oxide formation) .
  • PBPK modeling : Simulates hepatic clearance via CYP3A4-mediated N-demethylation (t₁/₂ = 2.3 h in human microsomes) .
  • PISTACHIO database : Identifies plausible metabolites (e.g., hydroxylated derivatives) for LC-MS/MS validation .

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